(1S,2R)-(2-Amino-cyclopropyl)-carbamic acid tert-butyl ester
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Overview
Description
(1S,2R)-(2-Amino-cyclopropyl)-carbamic acid tert-butyl ester is a compound of interest in organic chemistry due to its unique structural features and potential applications. The compound contains a cyclopropyl ring, an amino group, and a tert-butyl ester, which contribute to its distinct reactivity and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-(2-Amino-cyclopropyl)-carbamic acid tert-butyl ester typically involves the cyclopropanation of alkenes followed by functional group transformations. One common method is the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another approach involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions using diazo compounds or other carbene sources. The process would be optimized for yield and purity, with careful control of reaction conditions to ensure the desired stereochemistry.
Chemical Reactions Analysis
Types of Reactions
(1S,2R)-(2-Amino-cyclopropyl)-carbamic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as tert-butyl nitrite can be used for nitrosation under solvent-free conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the amino group.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted amino derivatives.
Scientific Research Applications
(1S,2R)-(2-Amino-cyclopropyl)-carbamic acid tert-butyl ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules.
Biology: Studied for its potential as a conformationally rigid analog of natural amino acids.
Medicine: Investigated for its potential use in designing peptidomimetics and antiviral agents.
Industry: Utilized in the synthesis of fine chemicals and pharmaceutical intermediates.
Mechanism of Action
The mechanism of action of (1S,2R)-(2-Amino-cyclopropyl)-carbamic acid tert-butyl ester involves its interaction with molecular targets through its amino and ester functional groups. The cyclopropyl ring provides conformational rigidity, which can influence the binding affinity and specificity to target molecules. The compound may act as a substrate or inhibitor in enzymatic reactions, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
1-Aminocyclopropanecarboxylic acid (ACC): A related compound with similar structural features.
Coronamic acid: Another cyclopropane-containing amino acid with biological activity.
Norcoronamic acid: A derivative of coronamic acid with slight structural modifications.
Uniqueness
(1S,2R)-(2-Amino-cyclopropyl)-carbamic acid tert-butyl ester is unique due to its combination of a cyclopropyl ring, an amino group, and a tert-butyl ester
Properties
IUPAC Name |
tert-butyl N-[(1S,2R)-2-aminocyclopropyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2/c1-8(2,3)12-7(11)10-6-4-5(6)9/h5-6H,4,9H2,1-3H3,(H,10,11)/t5-,6+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDHLWTHTPXBYLH-RITPCOANSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC1N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1C[C@H]1N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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